N-(4-Bromophenyl)-N'-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide, also known as NBD-557, is a small-molecule CD4 mimetic. [, , , , ] It belongs to a series of NBD compounds developed as potential HIV-1 entry inhibitors. [] These compounds interact with the HIV-1 envelope glycoprotein gp120, mimicking the action of the CD4 receptor. [, , , ] NBD-557 has been studied extensively for its potential to inhibit HIV-1 entry into host cells. [, , , , ]
NBD-557 is classified as an antiviral agent, specifically targeting HIV-1. Its chemical structure is defined by the formula and it has a molecular weight of 382.3 g/mol. The compound's CAS number is 333352-59-3, which is used for identification in chemical databases. It is synthesized from various organic precursors, including para-bromophenyl derivatives and piperidine-based compounds, which are known for their drug-like properties in medicinal chemistry .
The synthesis of NBD-557 involves several key steps:
Specific technical parameters such as reaction temperatures, solvents used (e.g., dimethyl sulfoxide), and reaction times are crucial for optimizing yield and purity but are often proprietary or detailed in specialized literature .
NBD-557 features a distinct molecular structure characterized by:
X-ray crystallography has provided insights into the precise orientation of NBD-557 when bound to gp120, revealing how its hydrophobic groups interact with key residues in the binding site.
NBD-557 participates in several important chemical reactions:
The mechanism by which NBD-557 exerts its antiviral effects involves:
Studies have shown that altering specific regions of NBD-557 can optimize its binding efficiency and reduce potential agonistic effects.
NBD-557 exhibits several notable physical and chemical properties:
The primary applications of NBD-557 include:
NBD-557 (C₁₇H₂₄BrN₃O₂; MW 382.30 g/mol) is a small-molecule inhibitor that specifically targets the initial stage of HIV-1 entry into host cells. Its primary mechanism involves disrupting the interaction between the viral envelope glycoprotein gp120 and the cellular receptor CD4. By binding to a conserved cavity within gp120 known as the Phe 43 cavity, NBD-557 competitively inhibits gp120-CD4 attachment, preventing the conformational changes required for viral fusion [1] [5] [8]. This cavity, named for the critical CD4 residue Phe₄₃, becomes accessible when gp120 transitions to its CD4-bound state [4] [10].
Biophysical studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) confirm that NBD-557 binds directly to unliganded gp120 with low-micromolar affinity (Kd ≈ 3–40 μM, depending on gp120 clade and experimental conditions). Unlike later-stage antiretrovirals targeting reverse transcriptase or protease, NBD-557 exhibits broad tropism independence, effectively inhibiting both CCR5-tropic (R5) and CXCR4-tropic (X4) HIV-1 strains, including AZT-resistant isolates [1] [6] [8]. However, its inhibitory concentration (IC₅₀) ranges from 58.5 μM to >100 μM in cell-based assays, reflecting moderate potency [10].
NBD-557 emerged from a high-throughput screening campaign of drug-like small molecules designed to interrupt gp120-CD4 interactions. It was first identified alongside its analog NBD-556 by Zhao et al. (2005) through screening a library of oxalamide derivatives [5] [7]. Both compounds shared a core structure featuring three regions:
Initial optimization focused on improving binding affinity and antiviral potency. Early structure-activity relationship (SAR) studies revealed that:
Subsequent generations of analogs addressed a critical limitation of NBD-557: its partial agonist activity. Like CD4, NBD-557 could induce conformational changes in gp120 that promote CCR5 binding and enhance infection in CD4-negative cells—a therapeutically undesirable trait [4] [7]. Lead optimization efforts synthesized derivatives like NBD-09027 and NBD-11021, which replaced the tetramethylpiperidine with indane or guanidinium groups. These exhibited reduced agonist effects and improved antagonism [7] [10].
Table 1: Evolution of NBD-557 Analogs
Compound | Region I Modification | Region III Modification | Key Improvement |
---|---|---|---|
NBD-557 | p-Bromophenyl | Tetramethylpiperidine | Initial lead, moderate affinity |
AS-II-37 | m-Fluorophenyl | Trifluoromethyl piperazine | Enhanced surface complementarity |
NBD-09027 | p-Bromophenyl | trans-1,2-Indane | Reduced agonist activity |
NBD-11021 | p-Cyanophenyl | Guanidinium | Antagonist profile, higher potency |
NBD-557 exemplifies the therapeutic potential of CD4 mimicry—a strategy deploying small molecules to impersonate critical interactions of the CD4 receptor with gp120. This approach offers distinct advantages over antibody-based inhibitors (e.g., bNAbs):
NBD-557’s binding thermodynamics mirror those of CD4: a large unfavorable entropy change (ΔS) offsets a favorable enthalpy change (ΔH), indicating that it induces gp120 to adopt the rigid CD4-bound conformation [4] [7]. Crystallographic studies of NBD-557 complexed with gp120 cores (e.g., clades B YU2 and A/E 93TH057) confirm it occupies the Phe₄₃ cavity, with its bromophenyl group buried deep in the hydrophobic pocket and the oxalamide linker forming hydrogen bonds with backbone atoms of residues like Asp₃₆₈ [10].
Table 2: Structural Features of NBD-557-gp120 Binding
gp120 Region | Interaction with NBD-557 | Functional Implication |
---|---|---|
Phe₄₃ Cavity | Bromophenyl group inserts deeply | Blocks CD4 Phe₄₃ insertion |
Asp₃₆₈ (D368) | Proximity to piperidine nitrogen; no H-bond | Explains partial agonist behavior |
Bridging Sheet | Stabilized via oxalamide H-bonds | Induces CD4-bound conformation |
Inner/Outer Domains | Contacts with tetramethylpiperidine | Modulates coreceptor affinity |
NBD-557’s legacy lies in validating the druggability of the gp120 CD4-binding site and providing a chemical scaffold for developing advanced antagonists like DMJ-II-121, which exhibit picomolar potency [7] [10]. Its optimization underscores the balance between mimicking natural receptor interactions and avoiding pathogenic activation—a cornerstone for next-generation HIV entry inhibitors.
Compound Name | Role/Improvement | Reference |
---|---|---|
NBD-557 | Prototype entry inhibitor; targets Phe₄₃ cavity | [1][5][6][8] |
NBD-556 | Early analog; similar mechanism | [4][7][10] |
NBD-09027 | Reduced agonist activity | [7] |
AS-II-37 | Fluorinated analog; improved complementarity | [10] |
MAE-II-167 | Heterocyclic Region III modification | [10] |
DMJ-II-121 | Advanced antagonist from scaffold optimization | [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7